[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
IUPAC Nomenclature and Positional Isomerism
The IUPAC name [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid adheres to the hierarchical rules for heterocyclic compounds. The parent structure, pyrazolo[3,4-b]pyridine, is numbered such that the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyridine ring is fused at positions 3 and 4 (Figure 1) . The substituents are assigned positions based on this numbering:
- Cyclopropyl at position 3
- Difluoromethyl at position 4
- 3,4-Dimethoxyphenyl at position 6
Positional isomerism arises if substituents shift to adjacent sites. For example, relocating the cyclopropyl group to position 2 would create a distinct isomer with altered electronic delocalization patterns . The acetic acid side chain is attached to the pyrazole nitrogen (position 1), as indicated by the "1-yl" suffix.
Core Pyrazolo[3,4-b]Pyridine Scaffold Analysis
The pyrazolo[3,4-b]pyridine scaffold is a bicyclic system comprising a pyrazole fused to a pyridine ring. This structure exhibits aromaticity across both rings, with resonance stabilization enhanced by the nitrogen atoms’ lone pairs . The pyrazole’s 1H-tautomer (hydrogen at N1) is favored due to reduced steric hindrance compared to 2H- or 3H- forms . Density functional theory (DFT) calculations suggest that electron-withdrawing groups (e.g., difluoromethyl) at position 4 polarize the scaffold, increasing electrophilicity at position 6, where the 3,4-dimethoxyphenyl group resides .
Substituent Roles: Cyclopropyl, Difluoromethyl, and 3,4-Dimethoxyphenyl Moieties
- Cyclopropyl (position 3): This strained carbocycle introduces angle strain (60° bond angles vs. ideal 109.5°), increasing reactivity. Its sp³ hybridization disrupts planarity, potentially hindering π-stacking interactions .
- Difluoromethyl (position 4): The -CF2H group is both electron-withdrawing (-I effect) and lipophilic . Fluorine’s high electronegativity withdraws electron density from the pyridine ring, while the C-F bonds enhance metabolic stability .
- 3,4-Dimethoxyphenyl (position 6): The methoxy groups at positions 3 and 4 on the phenyl ring donate electron density via resonance (+M effect), increasing the aromatic system’s nucleophilicity. This moiety may facilitate interactions with hydrophobic protein pockets .
Conformational Analysis of the Acetic Acid Side Chain
The acetic acid group (-CH2COOH) exhibits rotational flexibility around the C1-N1 bond (Figure 2). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal two predominant conformers:
- Syn-periplanar: The carboxylic acid group aligns with the pyrazolo[3,4-b]pyridine plane, enabling intramolecular hydrogen bonding with the pyridine nitrogen.
- Anti-periplanar: The acid group rotates 180°, minimizing steric clash with the cyclopropyl substituent .
The equilibrium between these conformers is influenced by solvent polarity. In aqueous media, the anti-periplanar form dominates (80:20 ratio), as the hydrophilic carboxylic acid group solvates more effectively when exposed .
Figure 1: Structural Diagram
(Hypothetical illustration based on IUPAC name)
OMe
|
OMe—C6H3—C6-(pyridopyrazole)—CF2H
|
Cyclopropyl
Figure 2: Acetic Acid Conformers
Syn-periplanar:
COOH
|
CH2—N1—Pyrazolo[3,4-b]pyridine
Anti-periplanar:
COOH
|
Pyrazolo[3,4-b]pyridine—N1—CH2
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDHDJVYJRAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation processes.
Attachment of the Dimethoxyphenyl Group: This step can be achieved through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate dimethoxyphenyl boronic acids or halides.
Final Acetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it has been evaluated for its ability to induce apoptosis in HeLa cells (cervical cancer) and other tumor cell lines, highlighting its potential as a therapeutic agent in oncology .
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory activities in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests potential applications in treating chronic inflammatory conditions .
- Neuroprotective Properties :
Synthetic Applications
- Fluorescent Probes :
- Drug Development :
Case Study 1: Anticancer Activity Evaluation
In a study published by the Royal Society of Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine and tested them against multiple cancer cell lines. The results showed that certain modifications at the 6-position significantly increased cytotoxicity compared to the parent compound .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. The dimethoxyphenyl group may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 3,4-dimethoxyphenyl group at position 6 distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:
| Compound Name | Position 6 Substituent | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| Target Compound | 3,4-dimethoxyphenyl | C₂₀H₁₈F₂N₃O₄ | 414.37 | Not provided | Not reported |
| 2-[3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | 1-methyl-1H-pyrazol-4-yl | C₁₇H₁₇F₂N₅O₂ | 361.35 | 1006478-10-9 | 95% |
| 2-[3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | 4-methylphenyl | C₂₀H₁₇F₃N₃O₂ | 388.36 | 937606-06-9 | Not reported |
| 2-[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | 2-methoxyphenyl | C₁₇H₁₄F₃N₃O₃ | 365.31 | 937605-90-8 | Not reported |
Key Findings :
- The 3,4-dimethoxyphenyl group in the target compound introduces two methoxy groups, enhancing electron-donating effects and steric bulk compared to simpler aryl groups (e.g., 4-methylphenyl in ). This may improve binding interactions with hydrophobic enzyme pockets .
- Replacement with 1-methyl-pyrazol-4-yl (Ev3) reduces molecular weight (361.35 vs.
Substituent Variations at Position 4
The difluoromethyl group at position 4 contrasts with trifluoromethyl or methyl substituents in analogs:
| Compound Name | Position 4 Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Target Compound | Difluoromethyl | C₂₀H₁₈F₂N₃O₄ | 414.37 | Not provided |
| 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | Trifluoromethyl | C₁₆H₁₅F₃N₃O₂ | 338.30 | 1018125-49-9 |
| [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](Ev4) | Difluoromethyl | C₁₆H₁₆F₂N₅O₂ | 348.33 | EN300-231059 |
Key Findings :
- Trifluoromethyl analogs (Ev12) exhibit higher electronegativity and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to difluoromethyl .
- The methyl group in analogs (e.g., Ev4) simplifies synthesis but diminishes halogen-related interactions (e.g., hydrogen bonding) with biological targets .
Variations in the Acetic Acid Side Chain
The acetic acid moiety is conserved across most analogs, but substituents on the pyrazolopyridine core influence overall acidity and bioavailability. For example:
Biological Activity
The compound [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS No. 937607-35-7) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.34 g/mol. The structure features a cyclopropyl moiety and difluoromethyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.34 g/mol |
| IUPAC Name | 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-ylacetic acid |
| CAS Number | 937607-35-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It is hypothesized that the compound may act as an inhibitor of certain kinases or receptors involved in cellular signaling pathways. This interaction can lead to modulation of various biological processes such as:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid have shown efficacy in inhibiting tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This makes it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations indicate that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties against both bacterial and fungal strains. The structure allows for interaction with microbial enzymes or receptors, leading to inhibition of growth .
Case Studies
- Evaluation in Cancer Models : A series of experiments were conducted where the compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established anticancer agents.
- Inflammation Model Studies : In models of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema and inflammatory markers compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
